2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol
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Overview
Description
2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is SHP2 . SHP2 is a protein tyrosine phosphatase that plays a key role in cellular growth and differentiation .
Mode of Action
This compound acts as an allosteric inhibitor of SHP2 . It inserts into the “blocking” loop located at the interdomain interface of N-SH2, C-SH2, and PTP domains, which stabilizes SHP2 in the inactive “closed” conformation .
Biochemical Pathways
The inhibition of SHP2 by this compound affects various biochemical pathways involved in cellular growth and differentiation . The exact pathways and their downstream effects are currently under investigation.
Pharmacokinetics
The pharmacokinetic properties of 2-Amino-6-oxa-2-azaspiro[4It has been suggested that the compound has moderate potency, selectivity, and oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of SHP2, which can lead to the suppression of cellular growth and differentiation .
Biochemical Analysis
Biochemical Properties
2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the enzyme SHP2, which is involved in receptor tyrosine kinase signaling pathways . This inhibition can affect downstream signaling processes, impacting cellular functions and responses.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with SHP2 can lead to alterations in cell proliferation, differentiation, and survival . Additionally, it may impact the expression of genes involved in these processes, further influencing cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting SHP2, it disrupts the receptor tyrosine kinase signaling pathway, leading to downstream effects on cellular functions . This inhibition can result in altered phosphorylation states of proteins involved in the pathway, ultimately affecting gene expression and cellular responses.
Properties
IUPAC Name |
2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-10-3-2-8(6-10)5-7(11)1-4-12-8/h7,11H,1-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWWMIMZCNUBRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(C2)N)CC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.